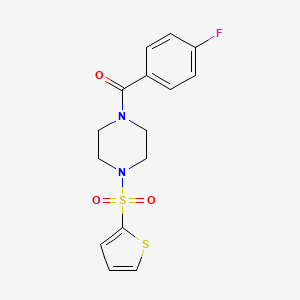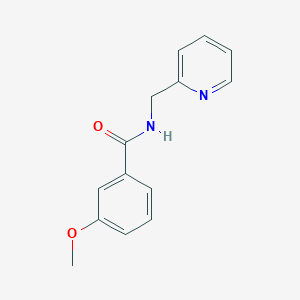
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 19491, is a chemical compound that has been extensively studied for its potential use in the field of medicine. It is a member of the sulfonylurea family of drugs, which are commonly used to treat type 2 diabetes. However, DMS 19491 has shown promise in a variety of other applications, including as an anti-inflammatory agent and as a treatment for cancer.
作用機序
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called ATP-sensitive potassium (KATP) channels. This leads to an increase in intracellular calcium, which in turn triggers a variety of cellular responses.
Biochemical and Physiological Effects:
This compound 19491 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have neuroprotective effects and to improve insulin sensitivity.
実験室実験の利点と制限
One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 in lab experiments is that it is a relatively stable and easy to handle compound. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new derivatives of this compound 19491 that may have improved efficacy and fewer side effects.
In conclusion, this compound 19491 is a promising compound that has shown potential in a variety of scientific research applications. Its anti-inflammatory and anti-cancer properties make it a particularly attractive candidate for further study, and there are many potential future directions for research on this compound.
合成法
The synthesis of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 is a complex process that involves several steps. The first step is the preparation of N-methyl-N-(2,4-dimethylphenyl)glycinamide, which is then reacted with phenylsulfonyl chloride to form N-methyl-N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinamide. This compound is then treated with sodium hydroxide to produce the final product, this compound 19491.
科学的研究の応用
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been the subject of numerous scientific studies, with researchers investigating its potential use in a variety of applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound 19491 can inhibit the production of inflammatory cytokines, which are involved in the development of many chronic diseases.
Another area of research is the use of this compound 19491 as a treatment for cancer. Studies have shown that this compound 19491 can inhibit the growth of cancer cells in vitro and in vivo, and may also enhance the effectiveness of other cancer treatments such as chemotherapy.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-10-16(14(2)11-13)19(12-17(20)18-3)23(21,22)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMUAVVONMIZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)




![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)